molecular formula C24H27N3O5 B102910 Z-Val-trp-OH CAS No. 18904-53-5

Z-Val-trp-OH

Cat. No. B102910
CAS RN: 18904-53-5
M. Wt: 437.5 g/mol
InChI Key: OFRAUBNHWUYJIM-UHFFFAOYSA-N
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Description

Z-Val-Trp-OH is a homologue of Val-Tyr-Lys (VTK). It is used in proteomics research . It has been shown to potentiate the contractile response of skeletal muscle and may increase the strength and endurance of muscle . It has also been shown to have a potentiation effect on bradykinin, which may be due to the inhibition of an angiotensin-converting enzyme (ACE) and the inhibition of an arginine vasopressin receptor .


Synthesis Analysis

Z-Val-Trp-OH can be synthesized from L-Tryptophan and (S)-Benzyl 1-(1H-benzo[d][1,2,3]triazol-1-yl)-3-methyl-1-oxobutan-2-ylcarbamate . In a study, a series of novel Trp-Pro-Val containing peptides were prepared via solid-phase synthesis, and their structures were cyclized by a disulfide bridge, or modified by adding heterocycles of pyrazine, pyroglutamic acid, and 1,3,4-oxadiazoles to their N-terminus .


Molecular Structure Analysis

The molecular formula of Z-Val-Trp-OH is C24H27N3O5 . A study of biologically active Val-Trp dipeptide has been performed using computer modeling methods. The results showed that two types of conformations, folded and extended, are realized for this compound .


Chemical Reactions Analysis

Z-Val-Trp-OH has been shown to have a potentiation effect on bradykinin, which may be due to the inhibition of an angiotensin converting enzyme (ACE) and the inhibition of an arginine vasopressin receptor .


Physical And Chemical Properties Analysis

Z-Val-Trp-OH has a molecular weight of 437.49 g/mol and a molecular formula of C24H27N3O5 .

Scientific Research Applications

Angiotensin I-Converting Enzyme Inhibition

  • Study Overview: The research by Maruyama et al. (1987) focuses on peptides, including Z-Pro-Val-Trp, which inhibit angiotensin I-converting enzyme (ACE). This inhibition is significant due to the role of ACE in blood pressure regulation.
  • Key Findings: Z-Pro-Val-Trp showed potent inhibition of ACE, indicating potential applications in managing hypertension and related cardiovascular diseases.
  • Source: Maruyama et al., 1987.

HPLC Racemization Test Development

  • Study Overview: Griehl et al. (1994) developed an HPLC test for monitoring racemization during the coupling of Z-Ala-Trp-OH with other compounds, demonstrating a methodological advancement in peptide synthesis.
  • Key Findings: This technique allows for better understanding and control of racemization, a critical factor in peptide synthesis.
  • Source: Griehl et al., 1994.

Organogel Formation with Oligovaline

  • Study Overview: Mantion and Taubert (2007) explored the formation of organogels using oligopeptides, including Z-(L-Val)-OH. These organogels have potential applications in nanotechnology and material science.
  • Key Findings: The study revealed that these peptides form micrometer long helical fibers with a beta-sheet structure, useful in complex titania architectures.
  • Source: Mantion and Taubert, 2007.

Interaction with Fluorescent Pyrylium Dyes

  • Study Overview: Beltrán et al. (2020) investigated the interaction of Z-Trp-OH with newly synthesized fluorescent pyrylium dyes.
  • Key Findings: This study is relevant for understanding the dynamic quenching process and potential applications in fluorescence-based assays and sensors.
  • Source: Beltrán et al., 2020.

Xanthine Oxidase Inhibitory Activity

  • Study Overview: Nongonierma and Fitzgerald (2012) found that the tryptophan-containing dipeptide Val-Trp inhibits xanthine oxidase, an enzyme involved in purine metabolism.
  • Key Findings: This inhibition could be of interest in the treatment of gout and related conditions.
  • Source: Nongonierma and Fitzgerald, 2012.

Safety And Hazards

Z-Val-Trp-OH should be handled with care. Avoid dust formation, breathing mist, gas or vapors. Avoid contact with skin and eyes. Use personal protective equipment, wear chemical impermeable gloves, and ensure adequate ventilation .

properties

IUPAC Name

(2S)-3-(1H-indol-3-yl)-2-[[(2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoyl]amino]propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O5/c1-15(2)21(27-24(31)32-14-16-8-4-3-5-9-16)22(28)26-20(23(29)30)12-17-13-25-19-11-7-6-10-18(17)19/h3-11,13,15,20-21,25H,12,14H2,1-2H3,(H,26,28)(H,27,31)(H,29,30)/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFRAUBNHWUYJIM-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Z-Val-trp-OH

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
GM Bobiev, SD Yusupov, AN Shakhmatov… - Pharmaceutical …, 2000 - Springer
… The products were treated with potassium bisulfate and purified on a chromatographic silica gel column to obtain the protected dipeptides Z-Val-Trp-OH and Z-Ile-Tqg-OH with a yield of …
Number of citations: 3 link.springer.com
J Uwe Klein, A Prykhodzka… - Journal of Peptide …, 2000 - Wiley Online Library
… For the Tyr-, Trp- and Phe-containing nucleophiles, the m of the peptide products were considered as a sum of the m of the Z-Val-Trp-OH (Z-Ala-PheOH) and the nucleophile. Certain …
Number of citations: 32 onlinelibrary.wiley.com
AK Carmona, L Juliano - Biochemical pharmacology, 1996 - Elsevier
There is pharmacological evidence indicating that, in addition to the inhibition of angiotensin converting enzyme (ACE; EC 3.4.15.1), the potentiation of bradykinin (BK) responses may …
Number of citations: 17 www.sciencedirect.com
AR Katritzky, K Suzuki, SK Singh - Synthesis, 2004 - thieme-connect.com
Coupling an unprotected amino acid or dipeptide in partially aqueous solution with a readily available N-(Z-α-aminoacyl) benzotriazole or N-(Z-α-aminopetidoyl) benzotriazole affords N-…
Number of citations: 68 www.thieme-connect.com

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